

Chemical structure and properties of Dregeoside Da1

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Compound of Interest

Compound Name: Dregeoside Da1

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Dregeoside Da1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a steroidal glycoside isolated from the medicinal plant *Dregea volubilis*, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Dregeoside Da1**. The document details its anti-inflammatory, antioxidant, and potential antidiabetic effects, with a focus on its mechanism of action, including the inhibition of the NF- κ B signaling pathway and α -glucosidase. Furthermore, this guide outlines experimental protocols for the isolation, characterization, and biological evaluation of **Dregeoside Da1**, and includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Physicochemical Properties

Dregeoside Da1 is a complex steroidal glycoside with the molecular formula $C_{42}H_{70}O_{15}$ and a molecular weight of 815.00 g/mol ^{[1][2]} Its structure has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of **Dregeoside Da1**

Property	Value	Reference
Molecular Formula	C42H70O15	[1][2]
Molecular Weight	815.00 g/mol	[1][2]
CAS Number	98665-65-7	[1]
Appearance	Powder	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[2]
SMILES	<chem>COC1CC(OC2CCC3(C)C4C(O)C(O)C5(C)C(CCC5(O)C4CC=C3C2)C(C)O)OC(C)C1OC1CC(OC)C(OC2OC(C)C(O)C(OC)C2O)C(C)O1</chem>	

Biological Activities and Mechanism of Action

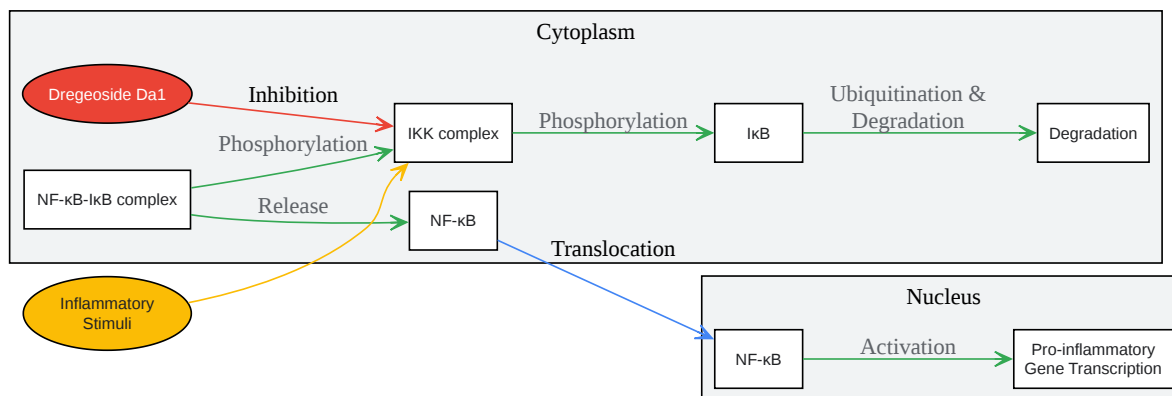
Dregeoside Da1 exhibits a range of biological activities that position it as a promising candidate for further drug development.

Anti-inflammatory and Immunomodulatory Activity

Dregeoside Da1 has demonstrated potential anti-inflammatory and immunomodulatory properties.[3] Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines. This activity is potentially mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

The NF-κB pathway is a critical signaling cascade involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Dregeoside Da1 is suggested to interfere with this pathway, thereby reducing the expression of inflammatory mediators.



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Figure 1: Proposed inhibition of the NF-κB signaling pathway by **Dregeoside Da1**.

Antioxidant Activity

Dregeoside Da1 possesses antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antidiabetic Potential: α-Glucosidase Inhibition

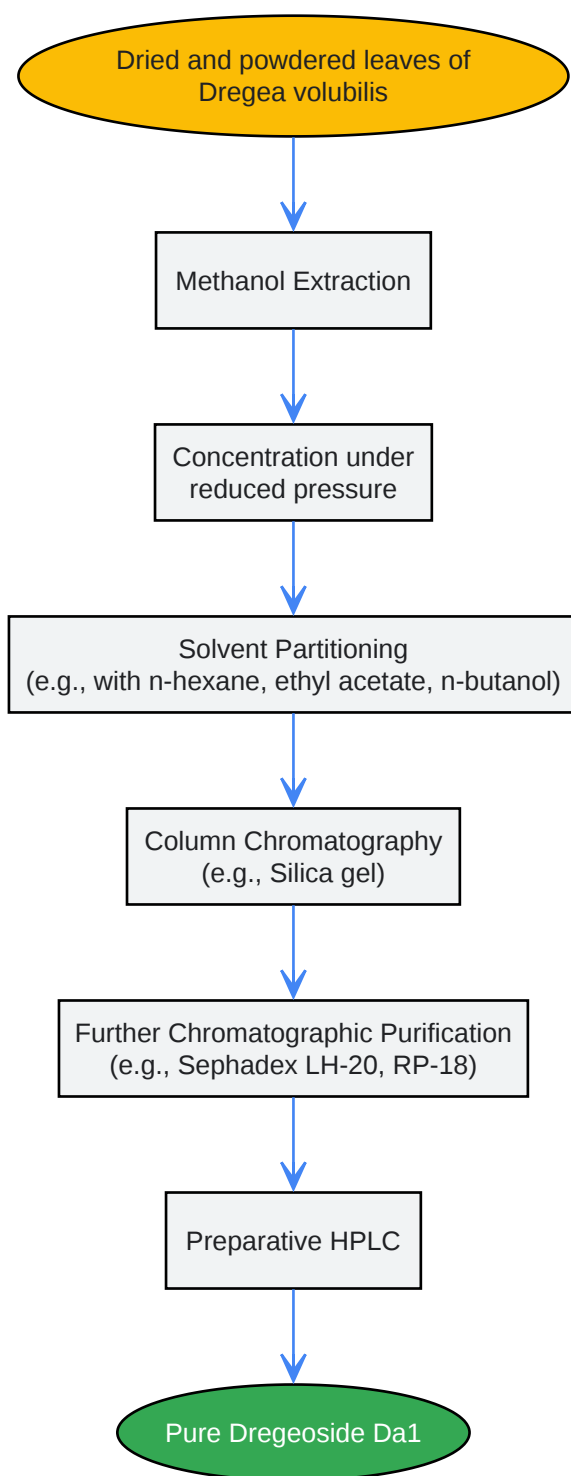
A notable biological activity of **Dregeoside Da1** is its ability to inhibit α-glucosidase. This enzyme is involved in the breakdown of carbohydrates in the small intestine. By inhibiting α-glucosidase, **Dregeoside Da1** can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes.

Table 2: Summary of Biological Activities of **Dregeoside Da1**

Activity	Observed Effect	Potential Mechanism
Anti-inflammatory	Inhibition of pro-inflammatory cytokines	Inhibition of the NF- κ B signaling pathway
Antioxidant	Radical scavenging activity	Direct interaction with free radicals
Antidiabetic	Inhibition of α -glucosidase	Competitive or non-competitive inhibition of the enzyme
Cytotoxic	Moderate activity against PC3 and MCF7 cell lines	To be fully elucidated

Experimental Protocols

Isolation of Dregeoside Da1 from Dregea volubilis



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Figure 2: General workflow for the isolation of **Dregeoside Da1**.

A detailed protocol for the isolation of **Dregeoside Da1** typically involves the following steps:

- **Extraction:** The dried and powdered leaves of *Dregea volubilis* are extracted with methanol at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The biologically active fraction (often the ethyl acetate or n-butanol fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography, Sephadex LH-20, and reversed-phase (RP-18) column chromatography.
- **Purification:** Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Dregeoside Da1**.

Structural Elucidation

The chemical structure of the isolated **Dregeoside Da1** is confirmed using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **1D NMR Spectroscopy (^1H and ^{13}C NMR):** To identify the types and number of protons and carbons.
- **2D NMR Spectroscopy (COSY, HSQC, HMBC):** To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

In Vitro Biological Assays

- **Cell Culture:** A suitable cell line (e.g., HEK293T) is cultured and transfected with an NF- κ B luciferase reporter plasmid.
- **Treatment:** Cells are pre-treated with varying concentrations of **Dregeoside Da1** for a specified period.

- Stimulation: NF- κ B activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF- α).
- Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
- Data Analysis: The inhibition of NF- κ B activity is calculated relative to the stimulated control.
- Preparation of Reagents: A stock solution of DPPH in methanol is prepared.
- Reaction Mixture: Different concentrations of **Dregeoside Da1** are added to the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
- Enzyme and Substrate Preparation: A solution of α -glucosidase and its substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), are prepared in a suitable buffer.
- Reaction: **Dregeoside Da1** at various concentrations is pre-incubated with the α -glucosidase solution.
- Substrate Addition: The reaction is initiated by adding the pNPG substrate.
- Incubation and Measurement: The reaction mixture is incubated, and the formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.
- Inhibition Calculation: The percentage of α -glucosidase inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

Dregeoside Da1 is a promising natural product with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, and α -glucosidase inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by **Dregeoside Da1**. In vivo studies are essential to validate its therapeutic efficacy and to assess its pharmacokinetic and safety profiles. The development of synthetic analogs could also lead to compounds with improved potency and drug-like properties. The comprehensive data presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of **Dregeoside Da1**.

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